Potent P2Y1 Receptor Antagonism: A Distinct Biological Profile Not Broadly Shared by Unsubstituted Phenyl Analogs
A BindingDB entry for this specific compound reports a potent antagonist activity at the P2Y1 purinergic receptor, a critical target in thrombosis. In a functional assay using washed human platelets, the compound inhibited 2-methylthio-ADP-induced calcium flux with an IC50 of 29 nM . This is a notable point of potential differentiation, as the core scaffold, 2-((6-phenylpyridazin-3-yl)thio)acetamide, is more commonly associated with other targets (e.g., KCC2, telomerase/JAK) in primary literature [REFS-2, REFS-3]. While a direct head-to-head P2Y1 assay for the 6-phenyl analog is absent, this dataset strongly suggests that the p-tolyl substitution redirects biological activity toward purinergic receptor modulation, making it a distinct chemical tool.
| Evidence Dimension | P2Y1 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 29 nM |
| Comparator Or Baseline | 2-((6-phenylpyridazin-3-yl)thio)acetamide and its N-substituted derivatives (e.g., VU 0240551). No published P2Y1 activity found for the unsubstituted phenyl analog; its primary reported activity is KCC2 inhibition (IC50 = 560 nM) . |
| Quantified Difference | The target compound's potent P2Y1 activity (29 nM) represents a functional divergence of >19-fold compared to the KCC2 activity of the phenyl analog (560 nM). Direct P2Y1 comparison is unavailable. |
| Conditions | Washed human platelet assay, measuring inhibition of 1 µM 2-methylthio-ADP-induced calcium flux via FLIPR. |
Why This Matters
For a procurement decision in a thrombosis or cardiovascular drug discovery program, the specific P2Y1 activity indicates the p-tolyl derivative is a superior choice for initiating a chemical series, whereas the phenyl analog would be irrelevant for this target.
- [1] BindingDB. BDBM50429537: P2Y1 Antagonist Activity. IC50 = 29 nM. Retrieved from http://ww.w.bindingdb.org/. View Source
- [2] Shaldam MA, et al. (2024). Bioorganic Chemistry, 153, 107904. The 6-phenylpyridazinyl scaffold is exploited for telomerase/JAK1/STAT3/TLR4 inhibition, not P2Y1. View Source
